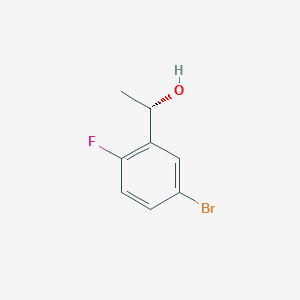

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

(1S)-1-(5-bromo-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

QWIJUQVYIYCHMK-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Br)F)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzene.

Grignard Reaction: The 5-bromo-2-fluorobenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

Addition Reaction: The phenylmagnesium bromide intermediate is then reacted with (S)-epichlorohydrin under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagents and intermediates.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Quality Control: Ensuring the enantiomeric purity and chemical integrity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

Oxidation: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethanone.

Reduction: Formation of (S)-1-(5-Bromo-2-fluorophenyl)ethane.

Substitution: Formation of compounds like (S)-1-(5-Azido-2-fluorophenyl)ethan-1-ol or (S)-1-(5-Cyano-2-fluorophenyl)ethan-1-ol.

Scientific Research Applications

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is a chiral organic compound with a molecular weight of approximately 217.04 g/mol. It contains bromine and fluorine atoms on the phenyl ring and a hydroxyl (-OH) group attached to the ethan-1-ol moiety. Due to its unique structure, this compound has applications in scientific research, especially in medicinal chemistry.

Synthesis

The synthesis of this compound involves a multi-step process that starts from readily available precursors. Reaction conditions are carefully controlled to ensure high yields and selectivity towards the desired chiral alcohol product. The Grignard reaction requires anhydrous conditions to prevent hydrolysis, while the addition of (S)-epichlorohydrin must be conducted under inert atmosphere conditions to avoid oxidation.

Potential Applications in Scientific Research

This compound has several potential applications in scientific research:

- Intermediate in synthesizing pharmaceuticals It serves as an intermediate in synthesizing pharmaceuticals.

- Versatility in synthetic organic chemistry It can undergo various chemical transformations, allowing for modifications that can lead to various derivatives with potential biological activities.

- Biological activities Data from preliminary studies suggest that modifications in its structure significantly affect its pharmacological properties, including bioavailability and selectivity towards biological targets. The presence of halogens (bromine and fluorine) may enhance lipophilicity and influence binding affinities with specific receptors or enzymes, which is crucial for its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related aryl ethanol derivatives, focusing on halogen type, position, and stereochemistry:

Key Observations :

- Positional Influence: Fluorine at the 2-position (ortho to the ethanol group) creates steric and electronic effects distinct from meta (3-) or para (4-) substitutions .

Physicochemical Properties

- Optical Rotation : Fluorine and bromine substituents significantly influence optical activity. For example, (R)-1-(4-fluorophenyl)ethan-1-ol shows higher [α]D²⁰ than its 3-fluoro counterpart due to substituent positioning .

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to fluoro- or chloro-analogs, impacting formulation in pharmaceutical contexts.

NMR Spectral Data Comparison

provides NMR data for heteroaromatic ethanol derivatives (e.g., pyridinyl, thiophenyl):

Note: Bromine’s strong electron-withdrawing effect deshields neighboring aromatic protons, causing downfield shifts compared to fluorine or chlorine .

Biological Activity

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol, a halogenated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which significantly influence its biological properties. The synthesis typically involves the reaction of 5-bromo-2-fluorophenyl derivatives with ethanolic reagents under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity through halogen bonding and hydrophobic interactions , which can modulate target protein activity.

Key Interactions:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways related to diseases.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that halogenated phenols exhibit significant antibacterial properties. For instance, the compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often evaluated using IC50 values, indicating the concentration required to inhibit 50% of cell viability.

- Neuroprotective Effects : Given its application in synthesizing compounds targeting neurological disorders, this compound may also possess neuroprotective properties by modulating neurotransmitter systems.

Case Studies

A review of current literature reveals various studies focusing on the biological activity of similar halogenated compounds. For example:

- Study on Fluorinated Compounds : A comparative analysis indicated that fluorination generally enhances the potency of compounds against certain cancer cell lines due to improved lipophilicity and binding characteristics .

- Antibacterial Assessment : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) lower than that of non-halogenated analogs .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Neuroprotective | Potential modulation of neurotransmitters |

Applications

This compound serves as a crucial intermediate in medicinal chemistry, particularly in developing pharmaceuticals aimed at treating neurological disorders and various cancers. Its unique structural features make it a valuable candidate for further research into novel therapeutic agents.

Q & A

Basic: What is the molecular structure and stereochemical configuration of (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol?

Answer:

The compound has the molecular formula C₈H₈BrFO and a chiral center at the ethanol carbon. The (S)-configuration denotes the spatial arrangement of substituents around this center. Key structural features include:

- A bromine atom at the 5-position and fluorine at the 2-position on the phenyl ring.

- A hydroxyl group (-OH) and methyl group (-CH₃) on the chiral carbon.

The SMILES notation is C[C@@H](O)C1=C(C=CC(=C1)Br)F, and the InChIKey is derived from its unique stereochemistry .

Basic: What are common synthetic routes for this compound?

Answer:

Synthesis typically involves:

Halogenation : Bromination/fluorination of precursor aryl rings (e.g., via electrophilic substitution).

Enantioselective Reduction : Biocatalytic reduction of ketone intermediates using alcohol dehydrogenases (ADHs) to achieve high enantiomeric excess (e.g., >95% ee) .

Chiral Resolution : Separation of enantiomers via chiral chromatography or kinetic resolution if asymmetric synthesis yields racemic mixtures.

For example, a similar compound, (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol, was synthesized using ADHs with >90% stereochemical purity .

Advanced: How do halogen substituent positions (bromine at 5-, fluorine at 2-) influence reactivity and biological activity?

Answer:

The positions of halogens significantly affect electronic and steric properties:

- Electronic Effects : Fluorine’s electron-withdrawing nature at the 2-position deactivates the ring, directing reactions to meta/para positions. Bromine at 5-position increases steric bulk and polarizability.

- Biological Implications : Fluorine enhances metabolic stability; bromine may improve binding affinity to hydrophobic pockets in enzymes or receptors.

Comparative studies (e.g., analogs with bromine at 3- or 4-positions) show altered binding kinetics and solubility profiles .

Advanced: What methodologies are recommended for analyzing enantiomeric purity in this compound?

Answer:

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Detection via UV or polarimetry. Example: (R)-1-(3-chlorophenyl)ethan-1-ol was analyzed with 87–90% ee using this method .

- NMR with Chiral Shift Reagents : Europium-based reagents induce split signals for enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration using programs like SHELXL .

Advanced: How can crystallographic data discrepancies (e.g., bond lengths vs. computational models) be resolved?

Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement, which accounts for thermal motion and electron density anomalies .

- Validation Software : Check for geometric outliers with PLATON or Mercury.

- Comparative Analysis : Cross-validate with DFT calculations (e.g., Gaussian) to assess bond length/angle deviations.

For example, SHELX programs have been critical in resolving twinned or high-resolution macromolecular data .

Advanced: How to design interaction studies for this compound with biological targets (e.g., enzymes)?

Answer:

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity (Kd).

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 isoforms).

- Metabolic Profiling : Incubate with liver microsomes to identify oxidative metabolites (LC-MS/MS).

Similar compounds, like (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride, were studied for receptor interactions using these techniques .

Advanced: What strategies mitigate by-product formation during asymmetric synthesis?

Answer:

- Optimized Reaction Conditions : Control temperature (e.g., 25–30°C for ADH reactions) and pH to favor enzyme activity .

- Directed Evolution : Engineer ADHs for higher substrate specificity (e.g., site-saturation mutagenesis).

- Additives : Use co-solvents (e.g., DMSO) or NADH recycling systems to improve yield and ee.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.